2-Anilinobenzoic acid methyl ester

概要

説明

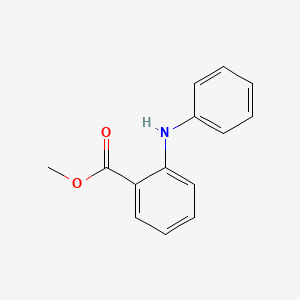

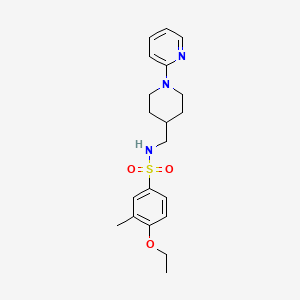

2-Anilinobenzoic acid methyl ester, also known as methyl 2-anilinobenzoate, is a compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound ligands can be achieved through the amination of methyl 2-bromobenzoate in the presence of Pd(dba)2/dppf and Cs2CO3 .Molecular Structure Analysis

The InChI code for this compound is1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a solid or semi-solid substance that can range in color from colorless to light yellow to yellow .科学的研究の応用

Polymerization and Copolymerization : Neutral nickel complexes containing an anilinobenzoic acid methyl ester ligand have been used for ethylene polymerization and copolymerization with polar monomers. This results in ester-functionalized semicrystalline polyethylene with reasonable polar monomer content, which is significant for developing new types of polymeric materials (Cheng et al., 2018).

Synthesis of Photoreceptor-Grade Azo Pigments : Anilide couplers derived from 2-hydroxy-11H-benzo(a) carbazole-3-carboxylic acid, which involve a process of converting the acid to its phenyl ester and then to an anilide, have been used to synthesize photoreceptor-grade (IR-sensitive) azo pigments. This process demonstrates the role of anilinobenzoic acid methyl ester derivatives in the production of high-purity pigments (Law et al., 1993).

Phosphorus Flame Retardants for Polymeric Materials : Derivatives of gallic acid and 3,5-dihydroxybenzoic acid, including the anilide and methyl ester forms, have been converted into phosphorus esters that display good flame retardancy in epoxy resin. This application showcases the utility of anilinobenzoic acid methyl ester derivatives in enhancing the safety features of polymeric materials (Howell et al., 2018).

Antiangiogenic Activity in Pharmaceutical Research : Synthetic dihydrobenzofuran lignans, obtained through the biomimetic oxidative dimerization of certain acid methyl esters, have shown pronounced antiangiogenic activity. This highlights the potential of anilinobenzoic acid methyl ester derivatives in developing new pharmaceutical agents (Apers et al., 2002).

Cancer Therapeutics : Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters have been examined for their antiproliferative effects against breast cancer cell lines. This demonstrates the potential application of anilinobenzoic acid methyl ester derivatives in cancer treatment (Karthikeyan et al., 2017).

作用機序

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

将来の方向性

特性

IUPAC Name |

methyl 2-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDHBYXHXZCAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957117 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35708-19-1 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)

![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/no-structure.png)

![[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2951825.png)

![3-(Cyanomethyl)-1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3-phenylurea](/img/structure/B2951830.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)